molecular formula C19H17N3O3S2 B14936392 N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

Cat. No.: B14936392
M. Wt: 399.5 g/mol
InChI Key: ABHSCNXWOLAOIB-UHFFFAOYSA-N
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Description

N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a structurally complex heterocyclic compound featuring two distinct benzothiazole-derived moieties: a 6-methoxy-substituted benzothiazolylidene group and a 3-oxo-benzothiazolyl group linked via a butanamide bridge. Its structural analysis must therefore rely on comparisons with analogous compounds and established methodologies, such as X-ray crystallography via SHELX or spectroscopic techniques .

Properties

Molecular Formula

C19H17N3O3S2

Molecular Weight

399.5 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C19H17N3O3S2/c1-25-12-8-9-14-16(11-12)26-19(20-14)21-17(23)7-4-10-22-18(24)13-5-2-3-6-15(13)27-22/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,21,23)

InChI Key

ABHSCNXWOLAOIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide typically involves the condensation of appropriate benzothiazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide (DMF) has been reported .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole derivatives with different functional groups, while substitution reactions can introduce new substituents to the benzothiazole ring.

Scientific Research Applications

N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The compound’s key structural motifs can be compared to those of similar molecules described in the evidence:

Feature Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine
Core Structure Benzothiazolylidene + benzothiazolyl + butanamide Benzamide with N,O-bidentate group Benzodithiazine with sulfonyl and hydrazine groups
Substituents 6-methoxy, 3-oxo 3-methyl, 2-hydroxy-1,1-dimethylethyl 6-chloro, 7-methyl, sulfonyl
Key Functional Groups Amide, benzothiazole rings, methoxy, oxo Amide, hydroxyl, tertiary alcohol Sulfonyl, hydrazine, chloro, methyl
Potential Applications Coordination chemistry, bioactivity (hypothetical) Metal-catalyzed C–H bond functionalization Unknown (structural similarity to sulfa drugs)

Physicochemical and Reactivity Differences

  • Solubility : The target compound’s methoxy and amide groups may enhance solubility in polar solvents compared to the chloro- and methyl-substituted benzodithiazine in .
  • Biological Relevance : The N,O-bidentate group in facilitates metal interactions, whereas the target compound’s benzothiazole cores might mimic bioactive scaffolds found in antitumor or antimicrobial agents.

Research Implications and Limitations

While direct experimental data for the target compound are absent in the provided evidence, comparisons with structurally related molecules highlight:

  • Methodological Parallels : Synthesis and characterization strategies from and are transferable.
  • Knowledge Gaps: The biological or catalytic activity of the target compound remains speculative without empirical studies.

Biological Activity

N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a benzothiazole moiety, which is often associated with various pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C18H15N3O3S2C_{18}H_{15}N_{3}O_{3}S_{2} with a molecular weight of approximately 385.5 g/mol. The structure includes key functional groups such as methoxy and amide, which contribute to its biological activity.

PropertyValue
Molecular FormulaC18H15N3O3S2
Molecular Weight385.5 g/mol
IUPAC NameThis compound

Biological Activity

Research has indicated that compounds containing benzothiazole derivatives exhibit a range of biological activities, including:

1. Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain benzoxazole derivatives inhibited the quorum sensing system in Pseudomonas aeruginosa, reducing biofilm formation and virulence factors such as elastase production .

2. Anticancer Properties
The potential anticancer effects of this compound are supported by its structural similarity to other known anticancer agents. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways.

3. Enzyme Inhibition
Benzothiazole-based compounds have been investigated for their ability to inhibit specific enzymes linked to disease processes. For example, some studies have focused on their role as inhibitors of protein kinases and other enzymes involved in cancer progression .

Case Studies

Several case studies and research findings provide insights into the biological activities of related compounds:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity
In vitro studies demonstrated that a related benzothiazole compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

The mechanism of action for this compound may involve:

  • Binding to Enzymes/Receptors: The compound may interact with specific molecular targets such as enzymes or receptors, altering their activity.
  • Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Q & A

Q. What crystallographic software tools are essential for refining complex hydrogen-bonding networks?

  • Methodological Answer : WinGX integrates SHELXL, ORTEP, and PLATON for structure validation. For example, PLATON’s ADDSYM detects missed symmetry, while Mercury visualizes π-π interactions (3.6–4.0 Å) and C–H⋯O/N contacts .

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